Chenodeoxycholyltyrosine
Description
Chenodeoxycholyltyrosine is a bile acid derivative formed by the conjugation of chenodeoxycholic acid (CDCA) with the amino acid tyrosine via an amide bond. Bile acids like CDCA are critical for lipid digestion and absorption, and their conjugates with amino acids (e.g., glycine, taurine) or other moieties modulate solubility, metabolic stability, and biological activity .
Properties
IUPAC Name |
(2S)-2-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO6/c1-19(4-11-29(38)34-27(31(39)40)16-20-5-7-22(35)8-6-20)24-9-10-25-30-26(13-15-33(24,25)3)32(2)14-12-23(36)17-21(32)18-28(30)37/h5-8,19,21,23-28,30,35-37H,4,9-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21+,23-,24-,25?,26?,27+,28-,30?,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADRVMPNTDRMDU-PFBPSXOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2(CCC4C3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908455 | |
| Record name | N-(3,7,24-Trihydroxycholan-24-ylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103528-65-0 | |
| Record name | Chenodeoxycholyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,7,24-Trihydroxycholan-24-ylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chenodeoxycholyltyrosine involves the conjugation of chenodeoxycholic acid with tyrosine. The reaction typically occurs at the C24 acyl site of chenodeoxycholic acid. The process involves activating the carboxyl group of chenodeoxycholic acid, followed by coupling with the amino group of tyrosine under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Chenodeoxycholyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in chenodeoxycholic acid can be oxidized under specific conditions.
Reduction: The carbonyl group in the conjugate can be reduced to form alcohols.
Substitution: The amino group of tyrosine can participate in substitution reactions with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chenodeoxycholic acid can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chenodeoxycholyltyrosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study bile acid conjugation and its effects on chemical reactivity.
Biology: The compound is studied for its role in regulating physiological processes such as fat digestion and cholesterol metabolism.
Medicine: this compound is investigated for its potential therapeutic applications, including its effects on liver function and bile acid metabolism.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
Chenodeoxycholyltyrosine exerts its effects by interacting with specific molecular targets and pathways. It acts as an agonist for the farnesoid X receptor, which regulates bile acid synthesis and metabolism. The compound can also modulate the expression of genes involved in cholesterol metabolism and liver function .
Comparison with Similar Compounds
Key Observations :
- Aromaticity: Unlike glycine or taurine conjugates, tyrosine’s aromatic ring in this compound may increase hydrophobicity, reducing aqueous solubility but enhancing interactions with lipid membranes or hydrophobic binding pockets .
- Molecular Weight: this compound is heavier than glyco- or tauro-conjugates but lighter than cholylglycyltyrosine, reflecting differences in parent bile acid structure (CDCA vs. cholic acid) .
Functional and Pharmacological Differences
Metabolic Stability
- Glycine and taurine conjugates resist deconjugation by gut bacteria, enhancing their enterohepatic recirculation. Tyrosine conjugates like this compound may exhibit intermediate stability, depending on bacterial enzyme specificity .
- In Vitro Data: Taurochenodeoxycholic acid shows greater resistance to enzymatic hydrolysis compared to glycine conjugates; tyrosine variants remain understudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
